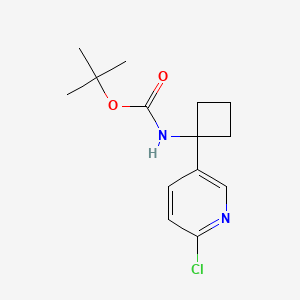

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Übersicht

Beschreibung

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a useful research compound. Its molecular formula is C14H19ClN2O2 and its molecular weight is 282.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of target enzymes, leading to their inhibition . This inhibition can result in the accumulation of substrates and depletion of products in the affected biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting enzymes involved in the metabolism of lipids, carbohydrates, and amino acids . Additionally, this compound can alter metabolite levels by modulating the activity of key regulatory enzymes, leading to changes in the concentrations of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical applications.

Biologische Aktivität

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C11H14ClN2O2

- Molecular Weight : 242.70 g/mol

- CAS Number : 285119-72-4

- Structure : The compound features a tert-butyl group attached to a cyclobutyl moiety, which is further substituted with a 6-chloropyridin-3-yl group and a carbamate functional group.

The biological activity of this compound can be attributed to its structural components, particularly the chloropyridine and cyclobutane moieties. These structures enhance lipophilicity and metabolic stability, which are crucial for bioactivity.

Lipophilicity and Metabolic Stability

Research indicates that modifications in the tert-butyl group can significantly influence the lipophilicity and metabolic stability of bioactive compounds. For instance, replacing the tert-butyl group with other groups has shown varied effects on these properties:

| Compound | Log D | Metabolic Stability (CL int) |

|---|---|---|

| Original Compound | 2.11 | 11 mg min⁻¹ μL⁻¹ |

| CF₃-Cyclobutane Analog | 2.51 | 16 mg min⁻¹ μL⁻¹ |

These changes suggest that while the original compound maintains a favorable profile, analogs may enhance certain pharmacokinetic properties, thereby improving efficacy against target biological pathways .

Antifungal Activity

In studies evaluating antifungal properties, this compound was tested against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results demonstrated moderate antifungal activity, comparable to established antifungal agents:

| Compound | IC₅₀ (μM) | Activity |

|---|---|---|

| Tert-butyl Carbamate | 31 | Moderate |

| Control (Butenafine) | 25 | High |

These findings indicate that while the compound exhibits antifungal potential, further optimization may be necessary to enhance its potency .

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to assess the compound's potential as an anticancer agent. The results revealed varying degrees of cytotoxicity:

| Cell Line | IC₅₀ (μM) | Description |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity |

| MCF-7 | 75 | Lower cytotoxicity |

The compound showed promising results against HeLa cells, suggesting potential for further development in cancer therapeutics .

Wissenschaftliche Forschungsanwendungen

Anticoagulant Development

One of the notable applications of tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is its potential role in developing anticoagulants. The compound is structurally related to Edoxaban, a direct inhibitor of coagulation factor Xa, marketed as Lixiana®. Research indicates that modifications to similar carbamate structures can enhance anticoagulant activity while reducing side effects .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing various bioactive molecules. For instance, reactions involving this compound have been reported to produce derivatives with enhanced pharmacological properties, including anti-inflammatory and anti-cancer activities .

Organic Synthesis

This compound is utilized in multiple synthetic pathways to create complex organic molecules. For example, it has been employed in reactions with various electrophiles under controlled conditions to yield products with specific functional groups .

Reaction Conditions and Yields

The following table summarizes some synthetic routes involving this compound, highlighting yields and conditions:

| Reaction Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Reaction with 2-chlorobenzothiazole | 81 | DMSO, 110°C, 2h |

| Reaction with 2-chloro-3-nitropyridine | 63.5 | DMSO, 110°C, 2h |

| Coupling with ethyl 2-(4-chloro-pyrimidin-5-yl) | 31.4 | Dioxane, 100°C, microwave-assisted |

| Reaction with methyl (2-chloro-5-fluoropyridin) | 47.4 | Dioxane, 50°C, under inert atmosphere |

These reactions demonstrate the versatility of this compound as a building block in organic synthesis.

Case Study 1: Anticoagulant Activity

A study investigated the anticoagulant properties of derivatives synthesized from this compound. The results indicated that certain modifications resulted in compounds with improved efficacy and reduced bleeding risk compared to existing anticoagulants like Edoxaban .

Case Study 2: Synthesis of Anti-Cancer Agents

Another research focused on utilizing this compound as a precursor for anti-cancer agents. The study highlighted the successful synthesis of a series of compounds that exhibited promising cytotoxic activity against various cancer cell lines .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(6-chloropyridin-3-yl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-14(7-4-8-14)10-5-6-11(15)16-9-10/h5-6,9H,4,7-8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCLYVUBJJSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.